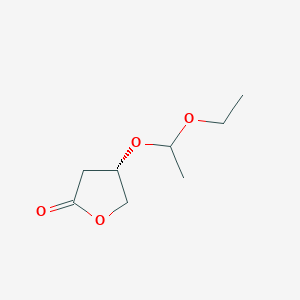

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone

Descripción general

Descripción

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone is an organic compound with a unique structure that includes a gamma-butyrolactone ring substituted with an ethoxyethoxy group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process may involve purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Formation of Complex Molecules : It can be used to synthesize larger, more complex organic molecules through various coupling reactions.

- Modification of Existing Compounds : Its reactivity can be exploited to modify other chemical structures, enhancing their properties or biological activities.

Pharmaceutical Applications

Research indicates that derivatives of GBL, including this compound, may have potential therapeutic effects. Some notable applications include:

- Neuropharmacology : Studies suggest that GBL and its derivatives can influence neurotransmitter systems, particularly in relation to sleep and hormonal regulation. For instance, research published in Psychoneuroendocrinology has explored GBL's impact on growth hormone release.

- Drug Development : The compound could serve as a precursor for synthesizing new pharmaceuticals targeting central nervous system disorders.

Material Science

The ethoxyethoxy substituent enhances the solubility and compatibility of this compound with various polymers and materials. This property is beneficial for:

- Polymer Chemistry : It can be utilized in creating polymeric materials with improved mechanical properties or biocompatibility.

- Coatings and Adhesives : Its chemical structure allows for applications in formulating advanced coatings and adhesives with specific performance characteristics.

Case Study 1: Neuropharmacological Research

A study investigating the effects of GBL derivatives on sleep patterns demonstrated that this compound could modulate sleep architecture by influencing neurotransmitter levels. This research opens avenues for developing sleep aids based on this compound.

Case Study 2: Synthesis of Bioactive Compounds

In a recent synthesis project, researchers utilized this compound as a key intermediate to produce a series of bioactive compounds with potential anti-inflammatory properties. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in pharmaceutical chemistry.

Mecanismo De Acción

The mechanism by which (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-3-Butyl-4-hydroxyphthalide: Another compound with a similar lactone ring structure but different substituents.

Pladienolides: A class of compounds with lactone rings that have shown potential in cancer treatment.

Uniqueness

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers

Actividad Biológica

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone is a synthetic compound derived from gamma-butyrolactone (GBL), characterized by the addition of an ethoxyethoxy substituent. This article explores its biological activity, pharmacological properties, and potential applications based on existing research.

Chemical Structure and Properties

The structure of this compound features a gamma-butyrolactone ring with an ethoxyethoxy group at the 3-position, which influences its chemical reactivity and biological interactions. The compound is notable for its hydrophilic characteristics due to the ethoxyethoxy group, enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to act as a prodrug, similar to GBL, which is rapidly converted into gamma-hydroxybutyric acid (GHB) in the body. This conversion is facilitated by paraoxonase enzymes present in the bloodstream, leading to significant pharmacological effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- CNS Depressant : Like GBL and GHB, this compound may have sedative effects, influencing neurotransmitter systems such as GABAergic pathways.

- Potential Therapeutic Uses : Investigations are ongoing regarding its role in treating conditions like anxiety and sleep disorders due to its CNS effects .

Toxicity and Safety

While GBL has been associated with various adverse effects, including dependence and withdrawal symptoms, data specific to this compound's toxicity remain limited. However, studies on GBL suggest that compounds with similar structures may pose risks related to their CNS activity .

In Vivo Studies

In animal studies involving GBL, it was found that prolonged exposure led to significant physiological changes without clear carcinogenic effects. For instance, B6C3F1 mice administered GBL showed lower body weights compared to controls but no increased incidence of tumors . Such findings may provide insights into the safety profile of related compounds like this compound.

Comparative Analysis with Similar Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Ethoxyethoxy substitution | CNS depressant, potential therapeutic uses |

| Gamma-Butyrolactone (GBL) | No ethoxyethoxy substitution | Sedative effects, prodrug for GHB |

| 1,4-Butanediol | Similar lactone structure | Less potent than GHB, longer duration |

Propiedades

IUPAC Name |

(4S)-4-(1-ethoxyethoxy)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-10-6(2)12-7-4-8(9)11-5-7/h6-7H,3-5H2,1-2H3/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZHTQDXDWBNA-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.